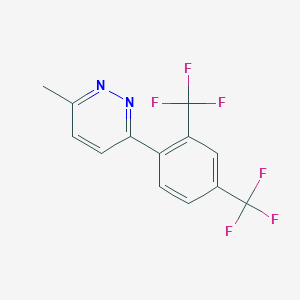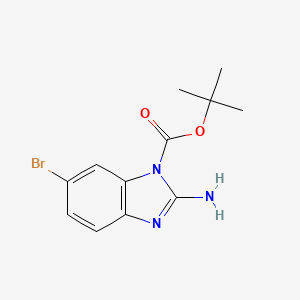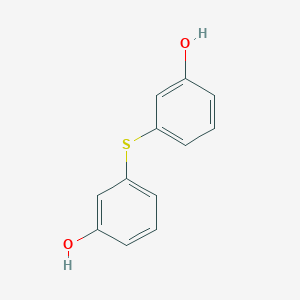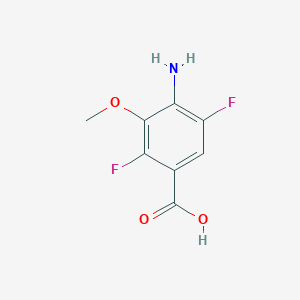
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine is a chemical compound known for its unique structure and properties It features a pyridazine ring substituted with a 2,4-bis(trifluoromethyl)phenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with appropriate reagents to form the desired pyridazine derivative. Common synthetic routes include:
Condensation Reactions: Using hydrazine derivatives to condense with 2,4-bis(trifluoromethyl)benzaldehyde under controlled conditions.
Cyclization Reactions: Employing cyclization techniques to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl groups, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(trifluoromethyl)phenylacetic acid
- 1,3-Bis(trifluoromethyl)benzene
- 2,4-Bis(trifluoromethyl)benzyl bromide
Uniqueness
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
1000787-77-8 |
|---|---|
Molekularformel |
C13H8F6N2 |
Molekulargewicht |
306.21 g/mol |
IUPAC-Name |
3-[2,4-bis(trifluoromethyl)phenyl]-6-methylpyridazine |
InChI |
InChI=1S/C13H8F6N2/c1-7-2-5-11(21-20-7)9-4-3-8(12(14,15)16)6-10(9)13(17,18)19/h2-6H,1H3 |
InChI-Schlüssel |
LHYKVYHBXJZGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)
![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)

![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)
![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)

